REACTION_SMILES
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[CH3:1][n:2]1[c:3]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:4][c:5]2[c:10]1[CH2:9][CH2:8][N:7]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:6]2.[CH3:25][CH2:26][OH:27].[Na+:24].[OH-:23]>>[CH3:1][n:2]1[c:3]([C:18](=[O:19])[OH:20])[cH:4][c:5]2[c:10]1[CH2:9][CH2:8][N:7]([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c(n1C)CCN(C(=O)OC(C)(C)C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1c(C(=O)O)cc2c1CCN(C(=O)OC(C)(C)C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |